Cas no 2147626-44-4 (2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol)

2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-(5-bromothiazol-2-yl)ethan-1-ol
- 2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol
- EN300-1920021
- 2147626-44-4
-
- インチ: 1S/C5H7BrN2OS/c6-4-1-8-5(10-4)3(7)2-9/h1,3,9H,2,7H2
- InChIKey: NIPOFSDLXRPSPT-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(CO)N)S1
計算された属性
- せいみつぶんしりょう: 221.94625g/mol
- どういたいしつりょう: 221.94625g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1920021-2.5g |
2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol |
2147626-44-4 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1920021-0.1g |
2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol |
2147626-44-4 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1920021-0.5g |
2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol |
2147626-44-4 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1920021-1g |
2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol |
2147626-44-4 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1920021-5g |
2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol |
2147626-44-4 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1920021-10.0g |
2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol |
2147626-44-4 | 10g |
$5467.0 | 2023-05-31 | ||
Enamine | EN300-1920021-0.05g |
2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol |
2147626-44-4 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1920021-1.0g |
2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol |
2147626-44-4 | 1g |
$1272.0 | 2023-05-31 | ||
Enamine | EN300-1920021-0.25g |
2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol |
2147626-44-4 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1920021-5.0g |
2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol |
2147626-44-4 | 5g |
$3687.0 | 2023-05-31 |
2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol 関連文献
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-olに関する追加情報
Compound CAS No. 2147626-44-4: 2-Amino-2-(5-Bromo-1,3-Thiazol-2-Yl)Ethan-1-Ol
The compound CAS No. 2147626-44-4, also known as 2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a bromine atom and an amino alcohol group. The combination of these functional groups makes it a versatile building block for the synthesis of advanced materials and bioactive molecules.
Recent studies have highlighted the potential of 2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol in the development of novel therapeutic agents. Researchers have demonstrated that this compound exhibits remarkable bioactivity, particularly in the context of anti-inflammatory and antioxidant properties. Its ability to interact with cellular pathways involved in inflammation and oxidative stress makes it a promising candidate for drug discovery programs targeting chronic diseases such as arthritis and neurodegenerative disorders.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The key intermediates include 5-bromo-thiazole derivatives, which are readily available from commercial sources or can be synthesized via standard organic procedures. The introduction of the amino alcohol group is typically achieved through reductive amination or direct nucleophilic addition, depending on the specific reaction conditions.
The physical properties of CAS No. 2147626-44-4 are well-documented, with a melting point of approximately 180°C and a solubility profile that favors polar solvents such as water and methanol. These characteristics make it suitable for use in various chemical processes, including chromatographic separations and catalytic transformations. Additionally, its stability under physiological conditions has been confirmed, further enhancing its potential for biomedical applications.
From an environmental perspective, 2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol has been evaluated for its biodegradability and ecotoxicity. Preliminary studies indicate that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. However, further research is required to fully understand its long-term impact on ecosystems.
In conclusion, CAS No. 2147626 is a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with its favorable physical and biological properties, positions it as a key player in the development of innovative materials and therapeutic agents. As research continues to uncover new insights into its potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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